2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid
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Overview
Description
2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfoethyl and thioxoethanethioyl groups, making it a versatile molecule in both chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethylenediamine with sulfoethylamine under controlled conditions to form the initial intermediate. This intermediate is then subjected to further reactions with thioxoethanethioyl chloride to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction’s outcome and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and thiol-containing compounds.
Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in diagnostic assays.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfoethyl and thioxoethanethioyl groups play a crucial role in its reactivity and binding affinity. These groups can form covalent bonds with target molecules, leading to changes in their structure and function. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-((2-aminoethyl)amino)ethanesulfonate: This compound shares structural similarities but lacks the thioxoethanethioyl group, resulting in different reactivity and applications.
Taurochenodeoxycholic acid sodium salt: Another sulfonic acid derivative with distinct biological functions and applications.
Uniqueness
2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid is unique due to its combination of sulfoethyl and thioxoethanethioyl groups, which confer specific reactivity and binding properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Properties
CAS No. |
52406-31-2 |
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Molecular Formula |
C6H12N2O6S4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[2-sulfanylidene-2-(2-sulfoethylamino)ethanethioyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C6H12N2O6S4/c9-17(10,11)3-1-7-5(15)6(16)8-2-4-18(12,13)14/h1-4H2,(H,7,15)(H,8,16)(H,9,10,11)(H,12,13,14) |
InChI Key |
AATGZJNACTTWRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NC(=S)C(=S)NCCS(=O)(=O)O |
Origin of Product |
United States |
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